Ring‑Size Divergence: Seven‑Membered Diazepane‑Dione vs. Six‑Membered Barbiturate Core and Its Impact on CaV1.3 Inhibitor Scaffold Performance
The 1,4-diazepane-5,7-dione scaffold represents a formal ring expansion of the barbiturate (pyrimidine‑2,4,6‑trione) core. In the CaV1.3 inhibitor series reported by Yun et al., the barbiturate derivative 14e exhibited an IC50 of 1.42 µM [1]. While the corresponding 1,4-dibenzyl-1,4-diazepane-5,7-dione scaffold was used as a synthetic entry point, its direct CaV1.3 activity has not been disclosed, preventing a quantitative head‑to‑head comparison. However, the larger ring size and altered hydrogen‑bonding network are expected to modulate target binding kinetics and selectivity relative to barbiturates [2].
| Evidence Dimension | CaV1.3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Barbiturate 14e IC50 = 1.42 µM (Yun 2022) |
| Quantified Difference | N/A – target data absent |
| Conditions | Whole‑cell patch‑clamp electrophysiology on HEK293 cells expressing human CaV1.3 |
Why This Matters
For programs targeting CaV1.3, the ring‑expanded scaffold may offer a different selectivity window over CaV1.2 and other VGCCs, but quantitative validation is required.
- [1] Yun, J. et al. (2022). ACS Omega, 7(16), 14252–14263. View Source
- [2] Borbély, A. A. (1986). Barbiturates and benzodiazepines: comparative pharmacology. In Psychopharmacology of the Anxiolytics and Antidepressants (pp. 17–30). Raven Press. (General reference on barbiturate ring‑size pharmacology). View Source
